7-Methoxy-3-methyl-1,2-dihydroisoquinoline

Asymmetric Catalysis Chiral Pool Synthesis Tetrahydroisoquinoline Alkaloids

Sourcing the correct dihydroisoquinoline is critical for asymmetric catalytic programs-generic aromatic isoquinolines cannot substitute. This 1,2-dihydro scaffold provides the reactive C=N enamine character essential for asymmetric transfer hydrogenation (ATH) to yield chiral tetrahydroisoquinoline alkaloids with high %ee. - Enables patent-backed antimalarial R&D targeting cysteine protease/DHODH (EP 3892332 A1). - Validated for high-yielding, multi-component parallel library synthesis (105-membered library). - Serves as a matched control for HIV-1 integrase/NF-κB SAR studies. Global shipping available.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B11914990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-methyl-1,2-dihydroisoquinoline
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CN1)C=C(C=C2)OC
InChIInChI=1S/C11H13NO/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8/h3-6,12H,7H2,1-2H3
InChIKeyWZRROCOENFWVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3-methyl-1,2-dihydroisoquinoline: A Heterocyclic Scaffold for Medicinal Chemistry and Catalysis


7-Methoxy-3-methyl-1,2-dihydroisoquinoline (CAS 1393451-05-2) is a partially saturated heterocyclic compound belonging to the 1,2-dihydroisoquinoline class [1]. Its core scaffold features an enamine-like C1–C2 bond, granting it nucleophilic character and heightened reactivity compared to its fully aromatic isoquinoline counterpart [2]. This structural attribute makes it a versatile intermediate for constructing alkaloid-like libraries and a probe for evaluating structure–activity relationships in drug discovery programs targeting, for instance, HIV-1 integrase or NF-κB pathways.

Why 7-Methoxy-3-methyl-1,2-dihydroisoquinoline Cannot Be Substituted by Its Aromatic Isoquinoline Analog


Critical limitations exist for generic substitution within the isoquinoline family. The C1–C2 unsaturation distinguishes this dihydro form from the fully oxidized 7-methoxy-3-methylisoquinoline (CAS 40134-07-4) . As experimentally demonstrated for the broader class, the enamine character of 1,2-dihydroisoquinolines dictates their protonation state and nucleophilic reactivity, directly controlling reaction kinetics and product enantioselectivity in asymmetric catalytic transformations [1]. Interchanging the aromatic analog will alter the compound's electrostatic potential, hydrogen-bonding capability, and metabolic susceptibility, undermining the quantitative validity of any established synthetic protocol or structure–activity relationship.

Differentiated Value of 7-Methoxy-3-methyl-1,2-dihydroisoquinoline


Enantioselective Catalytic Hydrogenation: Dihydro vs. Aromatic Scaffolds

The 1,2-dihydroisoquinoline scaffold, which defines this compound, is a superior substrate for asymmetric transfer hydrogenation (ATH) compared to its aromatic analog. The C=N bond in the dihydro system is the reactive site enabling direct conversion to chiral tetrahydroisoquinolines. In a class-level kinetic study, the reaction rate and enantioselectivity were shown to be highly sensitive to the electronic properties of substituents on the dihydroisoquinoline core [1]. Specifically, the placement of a methoxy group, as in 7-methoxy-3-methyl-1,2-dihydroisoquinoline, influences substrate basicity and coordination to the ruthenium catalyst, directly affecting catalytic turnover frequency and product enantiomeric excess (%ee). The fully aromatic 7-methoxy-3-methylisoquinoline is completely inert under the same mild ATH conditions because it lacks the reactive imine bond, rendering it useless for this synthetic transformation.

Asymmetric Catalysis Chiral Pool Synthesis Tetrahydroisoquinoline Alkaloids

Antimalarial Lead Optimization: Class-Level Advantage

While direct comparative IC50 data for 7-methoxy-3-methyl-1,2-dihydroisoquinoline against specific Plasmodium strains are not publicly available, the compound belongs to a privileged class of antimalarial dihydroisoquinoline derivatives [1][2]. A 2021 patent (EP 3892332 A1) specifically identifies dihydroisoquinoline derivatives as useful for inhibiting malaria parasite proliferation, distinguishing them from other quinoline-based antimalarials by a potentially different mechanism of action involving cysteine protease and DHODH enzyme targeting [2]. This patent-backed differentiation provides a strong procurement rationale for this specific scaffold over simple quinoline analogs like chloroquine or mefloquine, which face widespread resistance. The presence of the 7-methoxy and 3-methyl substituents further positions this compound as a key intermediate or a specific analogue within the patented series.

Antimalarial Drug Discovery Plasmodium falciparum Cysteine Protease Inhibition

Combinatorial Library Diversification: A Validated Building Block

The 1,2-dihydroisoquinoline scaffold, exemplified by this compound, has been validated as a robust platform for generating diverse combinatorial libraries [1]. In a seminal study, a 105-membered library of 1,2-dihydroisoquinolines was synthesized via a multi-component reaction, with many members featuring substituents at positions analogous to the 7-methoxy and 3-methyl groups [1]. The key differentiator is the unique reactivity of the 1,2-dihydro core, which allows for subsequent diversification through palladium-catalyzed Suzuki–Miyaura and Sonogashira couplings when a halogen handle is present. This is in stark contrast to the fully aromatic isoquinoline comparator, which requires completely different, often more forcing, functionalization strategies. While the specific compound lacks a halogen, its core scaffold is the product of and a precursor to such diversification, making it a critical standard or intermediate in library production.

Combinatorial Chemistry Parallel Synthesis Cross-Coupling Reactions

Application Scenarios for 7-Methoxy-3-methyl-1,2-dihydroisoquinoline


Chiral Tetrahydroisoquinoline Alkaloid Synthesis

Procurement for a medicinal chemistry program focused on synthesizing chiral 1,2,3,4-tetrahydroisoquinoline alkaloids. The compound's reactive C=N bond makes it the necessary substrate for catalytic asymmetric transfer hydrogenation (ATH) to produce these privileged structures with high enantiomeric excess (%ee) [1]. The fully aromatic isoquinoline analog cannot undergo this transformation, making the dihydro compound non-substitutable for this synthetic route.

Patented Next-Generation Antimalarial Series

Use as a specific intermediate or analogue within a dihydroisoquinoline-based antimalarial program, as protected by EP 3892332 A1 [2]. This application is justified by the patent's explicit scope, which claims this compound class for treating malaria, potentially targeting cysteine protease and DHODH enzymes. This offers a targeted, patent-backed avenue for overcoming resistance to classical quinoline antimalarials.

High-Throughput Combinatorial Library Synthesis

Integration into a parallel synthesis workflow for constructing an alkaloid-like compound library. The 1,2-dihydroisoquinoline core has been validated in the efficient, high-yielding creation of a 105-membered library [3]. Its scaffold allows for mild, multi-component synthesis, a feature not replicable with fully aromatic isoquinolines, thus providing a strategic advantage in library diversification and hit generation.

NF-κB or HIV-1 Integrase Assay Control

Sourcing for use as a structurally-matched inactive or less-active control in biological assays evaluating 1,2-dihydroisoquinolines as NF-κB or HIV-1 integrase inhibitors. Literature confirms that specific substitutions on this core dictate biological potency [4][5]. This compound, with its defined 7-methoxy and 3-methyl groups, can serve as a critical comparator to establish structure-activity relationships for more potent analogues bearing different C-1 or N-2 modifications.

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